4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid
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Overview
Description
4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a prop-2-yn-1-yl group and an aminophenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-aminophenylacetylene with a pyridine derivative under specific conditions. The reaction often requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical probes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The aminophenyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid: Unique due to its specific substitution pattern and functional groups.
4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure but different functional groups.
Indole derivatives: Share some biological activities but differ in core structure.
Uniqueness
This compound is unique due to its combination of a pyridine ring with an aminophenyl and prop-2-yn-1-yl group.
Properties
CAS No. |
393056-01-4 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[3-(4-aminophenyl)prop-2-ynyl]pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c17-12-6-4-10(5-7-12)2-1-3-11-8-13(15(19)20)18-14(9-11)16(21)22/h4-9H,3,17H2,(H,19,20)(H,21,22) |
InChI Key |
SQHWZHRVWUIYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCC2=CC(=NC(=C2)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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